molecular formula C19H23BrN6O2 B11997317 8-{(2Z)-2-[1-(4-bromophenyl)ethylidene]hydrazino}-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

8-{(2Z)-2-[1-(4-bromophenyl)ethylidene]hydrazino}-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11997317
M. Wt: 447.3 g/mol
InChI Key: QCEOBYGMCYJMMV-FMCGGJTJSA-N
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Description

“8-{(2Z)-2-[1-(4-bromophenyl)ethylidene]hydrazino}-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione” is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a bromophenyl group, an ethylidene hydrazino group, and a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-{(2Z)-2-[1-(4-bromophenyl)ethylidene]hydrazino}-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione” typically involves multiple steps, starting from readily available precursors. The key steps may include:

    Formation of the bromophenyl ethylidene hydrazine: This step involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.

    Alkylation of the purine core: The purine core is alkylated using isopentyl bromide in the presence of a strong base such as potassium carbonate.

    Condensation reaction: The final step involves the condensation of the bromophenyl ethylidene hydrazine with the alkylated purine core under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

“8-{(2Z)-2-[1-(4-bromophenyl)ethylidene]hydrazino}-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interactions with biological targets can provide insights into its mechanism of action.

Medicine

In medicinal chemistry, this compound can be explored for its potential therapeutic applications. Its structure suggests it may interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of “8-{(2Z)-2-[1-(4-bromophenyl)ethylidene]hydrazino}-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione” involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the purine core may interact with nucleotide-binding sites. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-{(2Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazino}-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
  • 8-{(2Z)-2-[1-(4-fluorophenyl)ethylidene]hydrazino}-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
  • 8-{(2Z)-2-[1-(4-methylphenyl)ethylidene]hydrazino}-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

The uniqueness of “8-{(2Z)-2-[1-(4-bromophenyl)ethylidene]hydrazino}-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione” lies in the presence of the bromophenyl group, which can impart distinct chemical and biological properties compared to its analogs with different substituents.

Properties

Molecular Formula

C19H23BrN6O2

Molecular Weight

447.3 g/mol

IUPAC Name

8-[(2Z)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione

InChI

InChI=1S/C19H23BrN6O2/c1-11(2)9-10-26-15-16(25(4)19(28)22-17(15)27)21-18(26)24-23-12(3)13-5-7-14(20)8-6-13/h5-8,11H,9-10H2,1-4H3,(H,21,24)(H,22,27,28)/b23-12-

InChI Key

QCEOBYGMCYJMMV-FMCGGJTJSA-N

Isomeric SMILES

CC(C)CCN1C2=C(N=C1N/N=C(/C)\C3=CC=C(C=C3)Br)N(C(=O)NC2=O)C

Canonical SMILES

CC(C)CCN1C2=C(N=C1NN=C(C)C3=CC=C(C=C3)Br)N(C(=O)NC2=O)C

Origin of Product

United States

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